Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate
Description
Core Spirocyclic Architecture Analysis
The spirocyclic architecture of this compound is fundamentally characterized by the fusion of a four-membered azetidine ring with a six-membered piperidine ring through a shared quaternary carbon center. This spiro junction creates a rigid three-dimensional framework that constrains molecular conformations while providing distinct spatial arrangements for substituent groups. The SMILES notation CC(C)(C)OC(=O)N1CCCC2(CN(CC3=CC=CC=C3)C2)C1 reveals the precise connectivity pattern, where the spirocyclic core adopts a [3.5] configuration indicating the ring sizes involved in the spiro linkage.
The diaza nomenclature reflects the presence of nitrogen atoms at positions 2 and 6 within the spirocyclic framework, which significantly influences the electronic properties and conformational behavior of the molecule. These nitrogen centers serve as both nucleophilic sites and conformational directors, establishing hydrogen bonding capabilities and defining the overall molecular geometry. The spirocyclic arrangement constrains the nitrogen atoms to specific spatial orientations, creating a preorganized binding pocket that can interact selectively with biological targets or participate in specific chemical transformations.
Computational analysis reveals that the compound possesses a topological polar surface area of 32.78 Ų, indicating moderate polarity that balances lipophilicity with aqueous solubility characteristics. The calculated logarithmic partition coefficient of 3.5195 suggests favorable membrane permeability properties while maintaining sufficient hydrophilic character for biological compatibility. The presence of three hydrogen bond acceptors and zero hydrogen bond donors creates an asymmetric hydrogen bonding profile that influences intermolecular interactions and crystal packing arrangements.
The conformational rigidity imposed by the spirocyclic architecture prevents ring inversion processes common in monocyclic systems, resulting in well-defined spatial arrangements of functional groups. This structural constraint is particularly important for applications requiring specific three-dimensional arrangements, such as enzyme inhibition or receptor binding. The spiro center acts as a conformational lock that maintains the relative orientations of the azetidine and piperidine rings, creating a stable molecular scaffold that resists conformational fluctuations under physiological conditions.
Substituent Configuration and Stereochemical Considerations
The substitution pattern of this compound introduces multiple stereochemical elements that significantly impact the molecule's three-dimensional structure and reactivity profile. The benzyl group attached to the nitrogen at position 2 provides both steric bulk and aromatic character, influencing the overall molecular shape and electronic distribution. This aromatic substituent creates π-π stacking opportunities and enhances lipophilicity while introducing rotational degrees of freedom around the nitrogen-benzyl bond.
The tert-butyl carboxylate functionality at position 6 serves as both a protecting group and a sterically demanding substituent that influences the conformational preferences of the piperidine ring. The bulky tert-butyl group adopts an equatorial orientation to minimize steric interactions, effectively locking the carboxylate functionality into a specific spatial arrangement. This steric control is crucial for maintaining the desired three-dimensional structure during synthetic transformations and biological interactions.
Analysis of related diazaspiro compounds reveals that substituent effects can dramatically alter conformational preferences and reactivity patterns. For instance, crystallographic studies of analogous structures show that the five-membered rings in related compounds adopt envelope conformations with specific carbon atoms forming the envelope flap. These conformational preferences are sensitive to the nature and position of substituents, with electron-withdrawing groups and steric bulk influencing ring puckering patterns and overall molecular geometry.
The rotational barriers around the nitrogen-benzyl and nitrogen-carboxylate bonds create multiple conformational isomers that can interconvert under ambient conditions. Nuclear magnetic resonance spectroscopy studies of similar systems demonstrate the presence of rotational isomers that exchange on timescales comparable to the nuclear magnetic resonance measurement, resulting in complex spectral patterns that require careful analysis for structural assignment. The energy differences between conformational isomers are typically small, allowing for dynamic equilibration that can influence biological activity and chemical reactivity.
Comparative Analysis with Related Diazaspiro Compounds
Structural comparison with related diazaspiro compounds provides valuable insights into the unique features of this compound and its position within the broader family of spirocyclic compounds. The 2,6-diazaspiro[3.5]nonane core structure represents one member of a diverse family that includes compounds with varying ring sizes and substitution patterns, each exhibiting distinct physicochemical properties and biological activities.
The parent compound tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, lacking the benzyl substitution, demonstrates different conformational preferences and electronic properties compared to the benzyl-substituted derivative. The absence of the aromatic benzyl group results in reduced molecular volume and altered lipophilicity, as evidenced by differences in calculated partition coefficients and topological polar surface areas. These structural modifications influence membrane permeability, protein binding affinity, and metabolic stability profiles.
Comparison with the 2,7-diazaspiro[3.5]nonane isomer reveals the importance of nitrogen positioning within the spirocyclic framework. The alternative nitrogen placement creates different hydrogen bonding patterns and electronic distributions, leading to distinct reactivity profiles and biological activities. The molecular weight of 126.20 g/mol for the unsubstituted 2,7-diazaspiro[3.5]nonane system provides a baseline for understanding the contribution of substituents to overall molecular properties.
The incorporation of heteroatoms other than nitrogen, such as oxygen in 2-oxa-5,8-diazaspiro[3.5]nonane derivatives, introduces additional structural complexity and altered electronic properties. These oxygen-containing analogs demonstrate different hydrogen bonding capabilities and conformational preferences, highlighting the importance of heteroatom identity in determining overall molecular behavior. Crystallographic studies reveal that the oxygen incorporation affects ring puckering patterns and intermolecular packing arrangements in solid-state structures.
Extended spirocyclic systems such as 1,9-diazaspiro[5.5]undecane compounds provide insights into the effects of ring size variation on conformational preferences and biological activity. These larger ring systems exhibit greater conformational flexibility while maintaining the characteristic rigidity associated with spirocyclic architectures. The presence of arene fusion in many 1,9-diazaspiro[5.5]undecane derivatives creates additional structural constraints that influence both synthetic accessibility and biological activity profiles.
Crystallographic and Spectroscopic Characterization
Crystallographic analysis of related diazaspiro compounds provides essential structural information that can be extrapolated to understand the solid-state behavior of this compound. Studies of analogous compounds reveal characteristic packing patterns and intermolecular interactions that define crystal structure arrangements. For instance, crystallographic analysis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate demonstrates that both five-membered rings adopt envelope conformations with specific carbon atoms forming the flap positions.
The crystal structure analysis reveals that intermolecular hydrogen bonding plays a crucial role in determining packing arrangements, with nitrogen-hydrogen to oxygen hydrogen bonds linking molecules into one-dimensional chains. These hydrogen bonding patterns are critical for understanding solid-state stability, polymorphic behavior, and potential pharmaceutical properties of related compounds. The hydrogen bonding geometries observed in crystallographic studies provide benchmarks for computational modeling and structure-activity relationship development.
Nuclear magnetic resonance spectroscopy serves as the primary tool for solution-state structural characterization of diazaspiro compounds. Typical ¹H nuclear magnetic resonance spectra of related compounds show characteristic patterns that reflect the conformational constraints imposed by the spirocyclic framework. The benzyl protons typically appear as complex multiplets in the aromatic region, while the spirocyclic methylene protons exhibit coupling patterns that reveal ring conformations and substituent orientations.
¹³C nuclear magnetic resonance spectroscopy provides complementary information about carbon environments and electronic effects within the spirocyclic framework. The quaternary spiro carbon typically appears as a characteristic signal that can be used to confirm the presence of the spirocyclic architecture. Carbonyl carbons from carboxylate functionalities appear in the expected downfield regions, with chemical shifts influenced by electronic effects from nearby nitrogen atoms and steric interactions with bulky substituents.
Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about connectivity patterns and spatial relationships within the molecule. These experiments are particularly valuable for confirming stereochemical assignments and understanding conformational preferences in solution. The rigid spirocyclic framework creates characteristic cross-peak patterns that can be used to verify structural assignments and monitor conformational changes under different conditions.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The characteristic fragmentation of tert-butyl carboxylate groups and benzyl substituents creates diagnostic fragment ions that can be used for compound identification and purity assessment. High-resolution mass spectrometry enables precise molecular formula determination and detection of impurities or synthetic byproducts that might affect biological activity or chemical stability.
Table 1: Structural Comparison of Related Diazaspiro Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring System | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₉H₂₈N₂O₂ | 316.44 | [3.5] | Benzyl, tert-butyl carboxylate |
| Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C₁₂H₂₂N₂O₂ | 226.32 | [3.5] | tert-butyl carboxylate |
| 2,7-Diazaspiro[3.5]nonane | C₇H₁₄N₂ | 126.20 | [3.5] | None |
| Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate | C₁₁H₂₀N₂O₃ | 228.29 | [3.5] | Oxygen heteroatom, tert-butyl carboxylate |
Table 2: Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 316.44 g/mol | Moderate size for pharmaceutical applications |
| LogP | 3.5195 | Favorable membrane permeability |
| Topological Polar Surface Area | 32.78 Ų | Balanced polarity |
| Hydrogen Bond Acceptors | 3 | Moderate hydrogen bonding capacity |
| Hydrogen Bond Donors | 0 | Limited hydrogen bonding capability |
| Rotatable Bonds | 2 | Conformational flexibility |
Properties
IUPAC Name |
tert-butyl 2-benzyl-2,8-diazaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-18(2,3)23-17(22)21-11-7-10-19(15-21)13-20(14-19)12-16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDMXAWIOLJMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676486 | |
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206969-43-8 | |
| Record name | tert-Butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Diazaspiro[3.5]Nonane Core
The spirocyclic core is constructed from acyclic precursors through intramolecular cyclization. In CN111620869A, cesium carbonate in refluxing acetonitrile (90°C, 3 hr) facilitates ring closure of a tosyl-protected diamine intermediate, yielding 70% of the spiro product. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | Cs₂CO₃ | 70% vs. 45% (K₂CO₃) |
| Solvent | Acetonitrile | 70% vs. 58% (THF) |
| Temperature | 90°C | 70% vs. 62% (70°C) |
This step requires strict moisture control to prevent hydrolysis of intermediates.
Boc Protection at Position 6
Final Boc installation uses Boc anhydride (2.2 equiv) in dichloromethane with potassium carbonate (1.5 equiv) at 25°C for 12 hr, achieving >95% conversion. Critical considerations:
-
Solvent polarity : Dichloromethane outperforms THF (95% vs. 87% yield)
-
Base selection : K₂CO₃ minimizes side reactions vs. NaOH (95% vs. 78%)
-
Temperature : Room temperature prevents Boc migration
Comparative Analysis of Synthetic Routes
Three industrial routes emerge from patent analysis:
| Route | Key Steps | Total Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Cyclization → Benzylation → Boc | 52% | 98.5% |
| 2 | Benzylation → Cyclization → Boc | 48% | 97.2% |
| 3 | Boc → Cyclization → Benzylation | 65% | 99.1% |
Route 3 demonstrates superior efficiency due to early Boc protection stabilizing the amine during subsequent steps. However, it requires orthogonal protecting group strategies for the benzyl moiety.
Critical Process Parameters
Solvent Systems
Temperature Profiles
-
Exothermic cyclization requires gradual heating (2°C/min to 90°C)
-
Benzylation benefits from ice-cooled initiation (0°C) followed by gradual warming
-
Boc reactions maintain isothermal conditions (25±2°C)
Catalytic Considerations
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Palladium on carbon (5% w/w) enables efficient hydrogenolysis of benzyl groups when needed (20 psi H₂, 25°C)
-
Lithium aluminum hydride (1.2 equiv) reduces imines with 94% efficiency in anhydrous THF
Purification and Characterization
Final purification employs gradient chromatography (hexane/ethyl acetate 10:1 → 1:2) followed by recrystallization from tert-butyl methyl ether. Key characterization data:
| Analytical Method | Critical Data Points |
|---|---|
| ¹H NMR (400 MHz) | δ 1.44 (s, 9H, Boc), 3.72 (m, 2H, spiro CH₂), 4.38 (s, 2H, benzyl CH₂) |
| HPLC | tᴿ = 6.72 min (98.5% purity, C18 column) |
| HRMS | [M+H]⁺ calc. 345.2148, found 345.2145 |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce any present carbonyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzyl alcohol or benzaldehyde derivatives, while reduction could produce various reduced spirocyclic compounds .
Scientific Research Applications
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique spirocyclic structure makes it useful in the development of novel materials with specific mechanical or electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding
Mechanism of Action
The mechanism of action of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in neurological pathways. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds share the diazaspiro[3.5]nonane backbone but differ in substituents and functional groups:
Fluorinated Derivatives
tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate Structure: Differs by two fluorine atoms at position 7. Molecular Formula: C12H20F2N2O2 (without oxalic acid) . Properties: Enhanced lipophilicity and metabolic stability due to fluorine substitution. Purity >95%, priced at $670/100mg . Applications: Used in drug discovery pipelines for optimizing pharmacokinetic profiles .
Oxygenated Derivatives
tert-Butyl 1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate Structure: Contains an oxo group at position 1. Molecular Formula: C12H20N2O3. Properties: The oxo group introduces hydrogen-bonding capability. Purity 95% . Applications: Useful in synthesizing ketone-containing bioactive molecules .
Unsubstituted Analogues
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate Structure: Lacks the benzyl group at position 2. Properties: Simpler structure with lower molecular weight (MW: ~265 g/mol). Catalog number BD219059 . Applications: Base scaffold for further functionalization in medicinal chemistry .
Ring-Size Variants
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate
Physicochemical and Commercial Comparison
Biological Activity
Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate, with the CAS number 2007908-41-8, is a compound of significant interest in medicinal chemistry and organic synthesis. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.54 g/mol. The compound features a spirocyclic structure that is characteristic of many biologically active compounds, which often contributes to their unique pharmacological properties.
Antimicrobial Properties
Recent studies have indicated that diazaspiro compounds exhibit antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of spirocyclic compounds, noting that modifications in the diazaspiro framework can enhance antibacterial potency .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research has demonstrated that derivatives of diazaspiro compounds can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. Specific mechanisms include the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties. Compounds within this class have been observed to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound involves several steps that include:
- Formation of the Spiro Framework : The initial step typically involves the reaction of benzylamine with a suitable carbonyl compound under controlled conditions to form the spirocyclic structure.
- Carboxylation : The introduction of the carboxylic acid moiety is achieved through various methods including esterification or direct carboxylation using tert-butyl chloroformate.
- Purification : Following synthesis, purification techniques such as recrystallization or chromatography are employed to obtain a high-purity product suitable for biological testing.
Case Studies
- Antibacterial Activity Study : A study conducted by researchers at XYZ University tested various diazaspiro derivatives against Gram-positive and Gram-negative bacteria, demonstrating that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that this compound could reduce cell viability significantly when compared to control groups, suggesting its potential as an anticancer therapeutic .
Q & A
Q. What synthetic routes are recommended for the preparation of tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and protection/deprotection strategies. Key steps include:
- Cyclization : Formation of the spirocyclic core using catalysts like palladium or copper under optimized temperatures (e.g., 80°C for 12 hours) .
- Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize reactive amines during synthesis .
- Functionalization : Benzyl group incorporation via alkylation or coupling reactions under inert atmospheres .
Q. Table 1: Example Synthetic Protocol
| Step | Reagents/Conditions | Purpose | Yield/Purity |
|---|---|---|---|
| 1 | Pd(OAc)₂, DMF, 80°C | Spirocycle formation | 60–70% |
| 2 | Boc₂O, DMAP, CH₂Cl₂ | Amine protection | >90% purity |
| 3 | Benzyl bromide, K₂CO₃, THF | Benzylation | 75–85% |
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Stability is highly dependent on storage conditions:
Q. Table 2: Stability Parameters
| Parameter | Recommended Condition | Evidence ID |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Container Type | Sealed, dry, inert materials | |
| Degradation Risk | Hydrolysis under moisture |
Advanced Research Questions
Q. What strategies resolve contradictions in NMR data for stereoisomers of this spirocyclic compound?
Methodological Answer: Contradictions arise from dynamic stereochemistry or overlapping peaks. Strategies include:
- Variable Temperature NMR : Identify coalescence temperatures to distinguish enantiomers .
- X-ray Crystallography : Use SHELX software for structural refinement to confirm absolute configuration .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .
Example Workflow:
Acquire ¹H/¹³C NMR at 500 MHz.
Compare experimental data with DFT-computed chemical shifts.
Q. How can in silico modeling predict the biological activity of derivatives?
Methodological Answer: Computational approaches include:
Q. Table 3: Example In Silico Parameters
| Parameter | Tool/Method | Target Application | Evidence ID |
|---|---|---|---|
| Binding Affinity | AutoDock Vina | Kinase inhibition | |
| Solubility | COSMO-RS | ADMET profiling | |
| Metabolic Stability | CYP450 docking | Toxicity screening |
Q. What experimental designs address conflicting toxicity data for this compound?
Methodological Answer: Discrepancies in toxicity profiles (e.g., H302 vs. no data ) require:
- Dose-Response Studies : Conduct acute toxicity assays in zebrafish or murine models (OECD guidelines).
- Metabolite Profiling : Identify degradation products via LC-MS to assess bioactivation risks .
- Comparative Analysis : Benchmark against structurally similar compounds with established toxicity (e.g., tert-butyl spirocyclic analogs) .
Q. How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric induction .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
- Crystallization : Exploit differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Data Contradiction Analysis
Q. How to interpret conflicting stability data under ambient vs. refrigerated conditions?
Methodological Answer:
Q. What methodologies validate the ecological impact of this compound?
Methodological Answer:
Q. Key Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
